molecular formula C20H14FN3O3S B2364357 3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 1795345-47-9

3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

Cat. No. B2364357
CAS RN: 1795345-47-9
M. Wt: 395.41
InChI Key: ARYUBGVDMZOLTL-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .


Molecular Structure Analysis

The compound is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41.


Chemical Reactions Analysis

The synthetic approaches to this compound include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41. More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Inhibitory Potency and Molecular Interactions

  • 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, compounds closely related to the query chemical, are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds have demonstrated favorable interactions with enzymes, suggesting potential applications in enzymatic inhibition and molecular modeling studies (Grunewald et al., 2006).

Proton Exchange Membranes

  • Poly(arylene ether) and poly(arylene ether nitrile) containing pendant phenyl sulfonic acids, synthesized from derivatives including 3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, are being investigated for their potential in fuel cell applications as proton exchange membranes (Kim et al., 2009).

Cytotoxicity and Enzyme Inhibition

  • Polymethoxylated-pyrazoline benzene sulfonamides, related to the query compound, have been explored for their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).

Polymorphism and Molecular Structure

  • Research on N-(2-Phenoxyphenyl)benzenesulfonamide and fluorine-substituted derivatives has revealed insights into the polymorphism of aromatic sulfonamides, which could be significant in materials science and molecular engineering (Terada et al., 2012).

Potential in Fluorination Reactions

  • Studies have indicated the potential of sulfonamide compounds in facilitating fluorination reactions, which could have applications in organic synthesis and pharmaceutical development (Liu et al., 2000).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, quinoxaline derivatives have been studied for their antiviral and anti-inflammatory activities .

Future Directions

Quinoxaline derivatives show very interesting biological properties (antiviral, anticancer, and antileishmanial), ensuring them a bright future in medicinal chemistry . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUBGVDMZOLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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